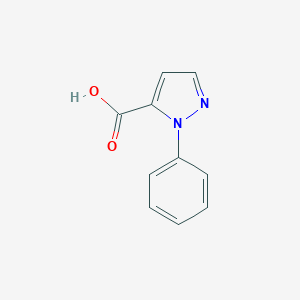

Acide 1-phényl-1H-pyrazole-5-carboxylique

Vue d'ensemble

Description

1-phenyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.

The exact mass of the compound 1-phenyl-1H-pyrazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40268. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-phenyl-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Médecine

Les dérivés du pyrazole, y compris « l’acide 1-phényl-1H-pyrazole-5-carboxylique », ont été trouvés pour avoir des activités biologiques diverses. Ils ont été utilisés comme agents antituberculeux, antimicrobiens, antifongiques, anti-inflammatoires, anticancéreux et antidiabétiques . La modification du profil structurel en modifiant le substituant en position 1, 3 ou 4 du cycle pyrazole affecte remarquablement certaines bioactivités .

Agriculture

Les pyrazoles ont un statut privilégié en tant que structures polyvalentes dans divers secteurs de l'industrie chimique, y compris l'agriculture . Ils sont utilisés dans le développement de produits agrochimiques .

Synthèse organique

Les pyrazoles, en tant qu'hétérocycles à cinq chaînons, appartiennent à une classe de composés très appréciés en synthèse organique . Au fil des ans, un large éventail de méthodes de synthèse et d'analogues synthétiques ont été documentés, soulignant leur importance significative dans la recherche et les applications .

Développement d'antagonistes

« L’this compound » a été utilisé comme réactif pour la synthèse de (aminométhyl)pyrazoles par amination réductrice en tant qu’antagonistes de Smoothened pour l’inhibition de la croissance des cheveux .

Développement d'antagonistes des récepteurs

Ce composé a également été utilisé dans la préparation d'antagonistes des récepteurs ORL1 basés sur la N-biarylméthyl spiropipéridine .

Recherches structurelles et spectrales

Le composé a fait l'objet de recherches structurelles, spectrales et théoriques. Ces études se sont concentrées sur des études combinées expérimentales et théoriques d'un des dérivés de l'acide pyrazole-4-carboxylique biologiquement importants .

Structures supramoléculaires

Une série de nouveaux 1,3,5-tris(1-phényl-1H-pyrazol-5-yl)benzènes a été utilisée pour évaluer l'existence de colonnes d'empilement planaires dans les structures supramoléculaires des pyrazoles

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1-phenyl-1H-pyrazole-5-carboxylic acid is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the production of prostaglandin D2, a mediator involved in various physiological and pathological processes including inflammation, sleep regulation, and allergic responses .

Mode of Action

It is believed to interact with its target, hematopoietic prostaglandin d synthase, leading to changes in the production of prostaglandin d2

Biochemical Pathways

The biochemical pathways affected by 1-phenyl-1H-pyrazole-5-carboxylic acid are likely related to the prostaglandin synthesis pathway, given its target. By interacting with Hematopoietic prostaglandin D synthase, it may influence the production of prostaglandin D2, thereby affecting downstream effects such as inflammation and allergic responses .

Pharmacokinetics

It is known that these properties significantly impact a compound’s bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 1-phenyl-1H-pyrazole-5-carboxylic acid’s action are likely to be related to its influence on prostaglandin D2 production. By modulating this process, it could potentially affect a range of physiological responses, including inflammation and allergic reactions .

Analyse Biochimique

Biochemical Properties

It is known that pyrazoles, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the specific structure of the pyrazole, including the presence of the phenyl and carboxylic acid groups .

Cellular Effects

Other pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity and interactions with biomolecules . They may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 182-186°C .

Metabolic Pathways

Pyrazoles can be involved in various metabolic pathways, depending on their specific structures and the enzymes or cofactors they interact with .

Propriétés

IUPAC Name |

2-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYDUXCFCARXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285029 | |

| Record name | 1-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-77-3 | |

| Record name | 1133-77-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the structural significance of 1-phenyl-1H-pyrazole-5-carboxylic acid in the formation of metal complexes?

A1: 1-Phenyl-1H-pyrazole-5-carboxylic acid (HL1) acts as a ligand in the formation of metal complexes with cobalt, nickel, and copper, as demonstrated in the study []. The carboxylic acid group (-COOH) acts as a binding site for the metal ions. In the synthesized complexes, HL1 coordinates to the metal centers, forming repeating units that extend into 1-D helical chains in the case of complexes 1-3. These chains further interact through hydrogen bonding with 4,4′-bipyridine molecules, creating intricate 3-D supramolecular networks [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

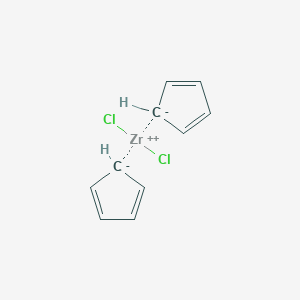

![4-[Bis(2-chloroethyl)amino]phenol](/img/structure/B73406.png)